![molecular formula C22H30O4 B10753751 3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B10753751.png)

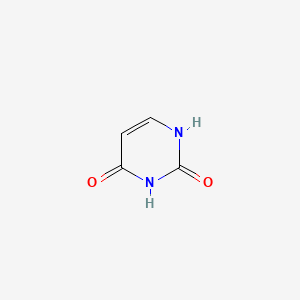

3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カンレノ酸カリウムは、カンレノエートカリウムとしても知られており、スピロラクトン群に属する化学化合物です。これはアルドステロン拮抗薬であり、主に利尿作用のために使用されます。 この化合物はプロドラッグであり、これは体内で代謝されて活性代謝物であるカンレノンを生成することを意味します .

準備方法

合成経路と反応条件: カンレノ酸カリウムの合成は、通常、カンレノ酸と水酸化カリウムの反応を含む。反応は水性媒体で行われ、カンレノ酸は水に溶解され、水酸化カリウムが溶液に加えられる。 次に、混合物を撹拌し、加熱して反応を促進させ、カンレノ酸カリウムを生成する .

工業生産方法: カンレノ酸カリウムの工業生産は、同様の合成経路に従うが、より大規模に行われる。このプロセスには、高収率と純度を確保するために、工業グレードの試薬と機器を使用することが含まれる。 温度やpHなどの反応条件は、生産プロセスを最適化するために慎重に制御される .

化学反応の分析

反応の種類: カンレノ酸カリウムは、次のようなさまざまな化学反応を起こす。

酸化: この化合物は、酸化されて異なる酸化生成物を形成する可能性がある。

還元: 特定の条件下で還元されて還元型を生成する可能性がある。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれる。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用される。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬に依存する。 例えば、酸化によりカンレノンが生成される可能性がある一方、還元によりさまざまな還元誘導体が生成される可能性がある .

4. 科学研究の応用

カンレノ酸カリウムは、幅広い科学研究の応用を持っている。

化学: 有機合成における試薬として、および分析化学における標準として使用される。

生物学: この化合物は、細胞プロセスに対する影響と、アルドステロン拮抗薬としての役割について研究されている。

医学: 利尿作用のため、高血圧や心不全などの病状の治療に使用される。

科学的研究の応用

Canrenoic acid, potassium salt, has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and its role as an aldosterone antagonist.

Medicine: It is used in the treatment of conditions like hypertension and heart failure due to its diuretic properties.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

作用機序

カンレノ酸カリウムは、アルドステロン受容体を拮抗することによりその効果を発揮する。この作用は、アルドステロンの効果を阻害する。アルドステロンは、体内のナトリウムと水のバランスを調節するホルモンである。アルドステロンを阻害することにより、この化合物はナトリウムと水の排泄を促進し、利尿作用をもたらす。 活性代謝物であるカンレノンは、薬理作用の大部分を担っている .

類似化合物:

スピロノラクトン: 同様の利尿作用を持つ別のアルドステロン拮抗薬。

エプレレノン: 高血圧や心不全の治療に使用される選択的なアルドステロン受容体拮抗薬。

独自性: カンレノ酸カリウムは、スピロノラクトンとは異なり、通常は経口投与されるため、非経口(静脈内)投与が可能であるという点でユニークである。 これは、静脈内投与が好まれる臨床設定で特に有用である .

類似化合物との比較

Spironolactone: Another aldosterone antagonist with similar diuretic properties.

Eplerenone: A selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.

Canrenone: The active metabolite of canrenoic acid, potassium salt, with similar pharmacological effects

Uniqueness: Canrenoic acid, potassium salt, is unique in its ability to be administered parenterally (intravenously), unlike spironolactone, which is typically administered orally. This makes it particularly useful in clinical settings where intravenous administration is preferred .

特性

分子式 |

C22H30O4 |

|---|---|

分子量 |

358.5 g/mol |

IUPAC名 |

3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16?,17?,18?,20-,21-,22+/m0/s1 |

InChIキー |

PBKZPPIHUVSDNM-GMTJQTPWSA-N |

異性体SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)O)O)C |

正規SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B10753674.png)

![(2R)-2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile](/img/structure/B10753704.png)

![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)

![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)

![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)

![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B10753763.png)

![[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B10753775.png)